5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of an indoline moiety and an isoquinolinone core, which are connected through an oxoethoxy linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of indoline with an appropriate isoquinolinone derivative under controlled conditions. The reaction is often catalyzed by a base, such as potassium carbonate, and carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Amines in the presence of a base like triethylamine in dichloromethane at room temperature.
Major Products
Scientific Research Applications
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of inflammatory pathways or enhancement of antioxidant defenses .
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds like 3-(indolin-1-yl)propanenitrile and 3-(indolin-1-yl)propan-1-amine share structural similarities with 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Isoquinolinone derivatives: Compounds such as 1-(2-oxoethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one are structurally related and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features of indoline and isoquinolinone, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further exploration in various scientific domains.
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-21-11-10-15-16(20(21)24)6-4-8-18(15)25-13-19(23)22-12-9-14-5-2-3-7-17(14)22/h2-8H,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEOXTFNHREGKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331793 | |
Record name | 5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850904-64-2 | |
Record name | 5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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